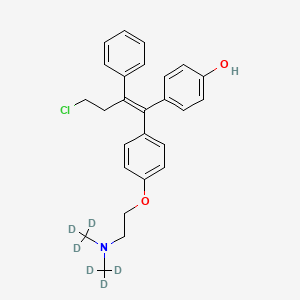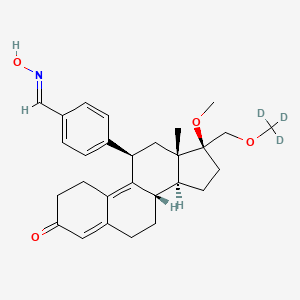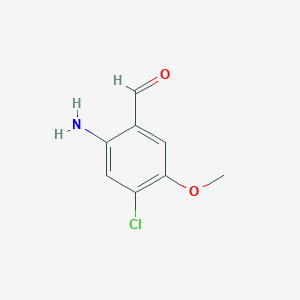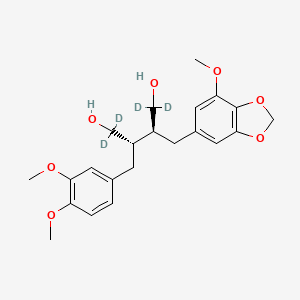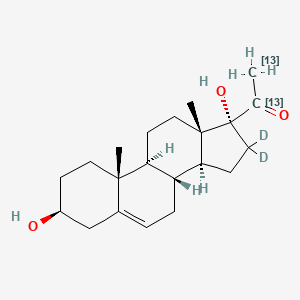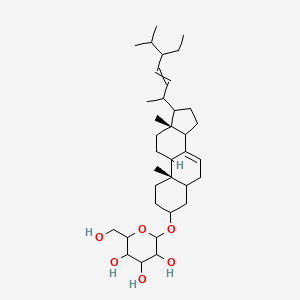
3-O-beta-D-Glucopyranosylspinasterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-beta-D-Glucopyranosylspinasterol is a naturally occurring glycoside compound. It is a derivative of spinasterol, a phytosterol found in various plant species. The compound is characterized by the attachment of a glucose molecule to the spinasterol structure, specifically at the 3-O position. This modification imparts unique biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosylspinasterol typically involves the glycosylation of spinasterol. One common method is the chemo-enzymatic synthesis, which utilizes glycosidases to catalyze the attachment of the glucose molecule to the spinasterol. This method is preferred due to its specificity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic processes. These processes utilize bioreactors to maintain optimal conditions for the glycosidase enzymes, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-O-beta-D-Glucopyranosylspinasterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the sterol backbone, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique biological activities, making them valuable in research and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-O-beta-D-Glucopyranosylspinasterol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-O-beta-D-Glucopyranosylspinasterol involves its interaction with cell membranes and various molecular targets. The glucose moiety enhances the compound’s solubility and bioavailability, allowing it to interact more effectively with biological membranes. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Sitosterol-3-O-D-Glucopyranoside: Similar in structure, this compound also exhibits estrogenic properties and stimulates glucose utilization in skeletal muscle cells.
3-O-beta-D-Glucopyranosyl platycodigenin: Known for its amphiphilic structure, this compound enhances cell membrane permeability and promotes drug delivery.
Uniqueness
3-O-beta-D-Glucopyranosylspinasterol is unique due to its specific glycosylation pattern, which imparts distinct biological properties.
Eigenschaften
Molekularformel |
C35H58O6 |
|---|---|
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
2-[[(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/t21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChI-Schlüssel |
ITYGLICZKGWOPA-DELWOBSHSA-N |
Isomerische SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
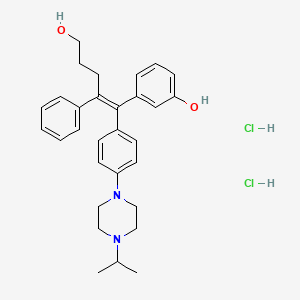
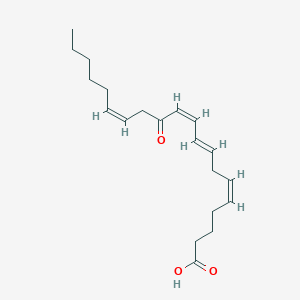
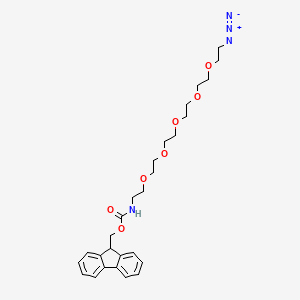
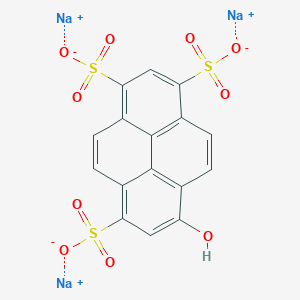
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
